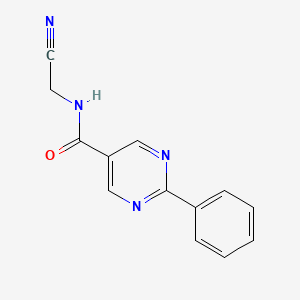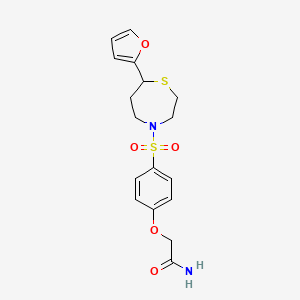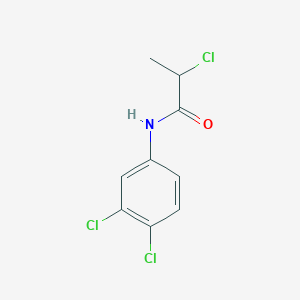
2-chloro-N-(3,4-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(3,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide group (a propane chain with an amide functional group) attached to a dichlorophenyl group (a phenyl ring with two chlorine substitutions) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 252.52 . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Development
A study highlighted the synthesis of N-(2-chlorophenyl)-(1-propanamide) as a new organic material with potential applications in electro-optic and nonlinear optical technologies. The material was synthesized and then purified through repeated crystallization. Single crystals were grown using the slow evaporation technique, showing transparency and optimal dimensions. These crystals were characterized using UV-Vis, IR, NMR, and powder XRD techniques, demonstrating potential as second harmonic generators (SHG) in optical applications (Prabhu et al., 2001).
Photocatalytic Degradation
Another research focus is the photocatalytic degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and related compounds using titanium dioxide (TiO2) under UV-A and solar light. This process aims at environmental cleanup, particularly in water treatment, by degrading harmful anilides into less toxic components like chloride, ammonia, and CO2 through ring hydroxylation and cleavage reactions (Sturini et al., 1997).
Environmental Impact Studies
Research has also explored the environmental impact of 2-chloro-N-(3,4-dichlorophenyl)propanamide in agricultural settings. A study in Sri Lanka investigated its movement and retention in a paddy-riverine wetland system, finding its presence in paddy soil and water up to 14 days after treatment. The study highlighted potential risks to human health from the accumulation of the herbicide in edible wetland plants (Perera et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPFECFVGRHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


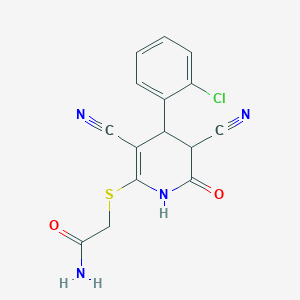
![5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2652372.png)
![N-cyclopentyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2652373.png)
![N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652374.png)
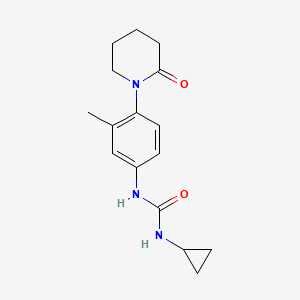
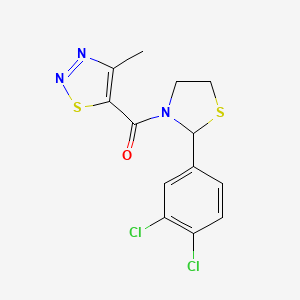

![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)
